Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl piperazine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine to facilitate the protection step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting neurological and psychiatric disorders .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring is known to enhance the binding affinity of the compound to its targets, thereby modulating their activity . The formyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness: Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 3-formylbenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the formyl group influences the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry research .
Biological Activity
Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the piperazine ring and the formylbenzyl group, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.39 g/mol
- CAS Number : 844891-09-4
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine moiety is known to enhance binding affinity to various receptors, including:
- Serotonin Receptors : Modulation of serotonin levels can influence mood and anxiety.
- Dopamine Receptors : Interaction with dopamine receptors may affect neuropsychiatric conditions.
The formyl group can participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Antidepressant Effects
In a controlled animal study, this compound was evaluated for its antidepressant-like effects using the forced swim test and tail suspension test. Results indicated that it significantly reduced immobility time compared to control groups, suggesting a potential mechanism similar to that of traditional antidepressants.
Case Study 3: Enzyme Inhibition
Research focused on the enzyme inhibition profile of this compound revealed its ability to inhibit key enzymes involved in neurotransmitter metabolism. This inhibition could contribute to enhanced neurotransmitter availability, supporting its use in treating mood disorders.
Properties
IUPAC Name |
tert-butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,13H,7-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZZJRCKPEHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383742 | |
Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-08-5 | |
Record name | 1,1-Dimethylethyl 4-[(3-formylphenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850375-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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